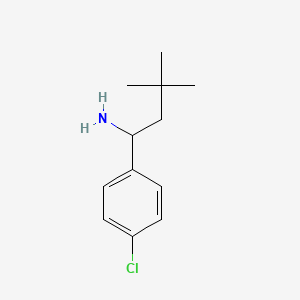

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine

Description

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is a tertiary amine characterized by a 4-chlorophenyl group attached to a branched butanamine backbone with two methyl substituents at the 3-position. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol and a CAS number of 1019462-15-7 . The compound is commercially available through multiple suppliers, reflecting its use in research and synthesis .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXVXVVHOKQXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019462-15-7 | |

| Record name | 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Batch and Continuous Hydrogenation of Enone Precursors

- The intermediate 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one is prepared by hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one.

- The starting enone is typically synthesized by condensation of 4-chlorobenzaldehyde with 3,3-dimethyl-butan-2-one.

- Hydrogenation is carried out in organic solvents such as methanol, toluene, xylene, or ethers, using nickel-based catalysts in powder form.

- A continuous, fixed-bed catalytic hydrogenation process has been developed using support-free shaped bodies of pressed metal powders (elements of the iron subgroup of transition group VIII, e.g., Ni, Fe, Co) arranged in a reactor bed.

- Reaction conditions for continuous hydrogenation:

- Temperature: 30° to 160° C (preferably 40° to 80° C)

- Pressure: 50 to 400 bar hydrogen pressure

- Hourly space velocity: 100 to 300 g of substrate per liter of catalyst

- Solvent: Alcoholic solution, often methanol or similar

- Catalyst: Pressed metal powders with compressive strength 20 to 250 N and internal surface area 10 to 80 m²/g

- This process minimizes by-products such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol and related compounds, improving yield and purity.

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 30° to 160° C | Preferably 40° to 80° C |

| Hydrogen Pressure | 50 to 400 bar | High pressure for effective hydrogenation |

| Catalyst Type | Ni, Fe, Co pressed powders | Support-free shaped bodies |

| Solvent | Methanol, toluene, xylene | Alcoholic solvents preferred |

| Hourly Space Velocity | 100 - 300 g/L catalyst | Controls throughput |

Conversion to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine

Reductive Amination and Amide Derivative Routes

- The ketone intermediate can be converted to the corresponding amine by reductive amination, involving reaction with ammonia or amine sources followed by reduction.

- Alternative synthetic routes involve preparing amide derivatives such as N-[1-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-substituted butanamide intermediates, which are then transformed into the amine.

- For example, treatment of amide derivatives with nucleophiles like sodium methylthiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures (130-140 °C) leads to substitution products that can be further processed to amines.

- Lithiation and subsequent reactions with acid chlorides or other electrophiles at low temperatures (-70 °C to 0 °C) have been employed to introduce functional groups that facilitate conversion to the amine.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amide formation | Reaction of amine with acid chloride | Formation of N-substituted amides |

| Nucleophilic substitution | NaSMe in DMF, 130-140 °C, 8 hours | Substituted amide intermediate |

| Lithiation and addition | Butyllithium, diisopropylamine, -70 °C | Introduction of ethynyl or related groups |

| Reductive amination | Ammonia or amine + reducing agent | Conversion of ketone to amine |

Research Findings and Notes

- The continuous hydrogenation process for the ketone intermediate is advantageous for scale-up due to better control over reaction parameters and reduced by-product formation.

- Use of support-free shaped metal catalysts improves catalyst life and reduces contamination.

- Reaction temperature and pressure are critical to balance conversion and selectivity.

- The multi-step synthesis involving amide intermediates and nucleophilic substitutions allows for structural diversification and functionalization, useful in agrochemical development.

- The described methods are backed by patent literature (e.g., US Patent US5639917A) and peer-reviewed chemical literature detailing synthetic routes to related compounds with fungicidal properties.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine serves as a significant building block in the synthesis of various drug candidates. Its structural features allow for modifications that enhance pharmacological properties such as potency and selectivity. This compound has been utilized in the synthesis of several analogs aimed at treating obesity and related metabolic disorders due to its appetite-suppressing effects.

Case Study: Sibutramine Derivatives

Sibutramine, a well-known anorectic agent, was initially developed from this compound. Research indicates that derivatives of this compound exhibit enhanced efficacy in weight management by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .

Organic Synthesis

Building Block for Complex Molecules

The hindered amine structure of this compound makes it an essential precursor in organic synthesis. It can be employed to create various functionalized compounds through reactions such as amination and alkylation. The compound's steric hindrance allows for selective reactions that are crucial in synthesizing complex organic molecules .

| Reaction Type | Description | Outcome |

|---|---|---|

| Amination | Reaction with nitroarenes | Formation of substituted amines |

| Alkylation | Reaction with alkyl halides | Generation of tertiary amines |

Agricultural Applications

Fungicidal Properties

Research has shown that derivatives of this compound can be modified to produce fungicides with effective plant growth-regulating properties. For instance, compounds derived from this amine have demonstrated significant antifungal activity against various plant pathogens .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be integrated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronic devices and sensors .

Analytical Applications

Reference Standards in Toxicology

Due to its relevance in pharmacology, this compound is utilized as a reference standard in toxicological studies. Its characterization aids in the assessment of impurities and metabolites in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine, highlighting differences in branching, substituents, and physicochemical properties:

Key Observations:

The linear 2-methylbutan-1-amine analog (C₁₁H₁₆ClN) has a lower molecular weight, which may enhance bioavailability but reduce stability .

Cyclic Modifications :

- Introduction of a cyclobutyl group (as in (R)-1-(1-(4-chlorophenyl)cyclobutyl)-N,3-dimethylbutan-1-amine) increases molecular rigidity, which could improve target selectivity in pharmacological applications .

- Cyclobutan-1-amine derivatives (e.g., 1-(4-Chloro-3-methylphenyl)cyclobutan-1-amine) demonstrate how ring systems alter electronic properties and logP values, impacting membrane permeability .

Synthetic Accessibility :

- This compound is synthesized via amidation reactions (e.g., using EDC/HOBT coupling agents) with moderate yields (~22%) .

- In contrast, microwave-assisted synthesis of chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on) achieves higher yields (55–87%) but involves different reaction pathways .

Physicochemical and Commercial Considerations

- Solubility and Stability : The 3,3-dimethyl branching may increase hydrophobicity (logP ~3.5) compared to linear analogs, necessitating salt forms (e.g., hydrochloride) for aqueous compatibility .

- Commercial Availability : The compound and its analogs are supplied by multiple vendors (e.g., MolPort, AKOS), indicating demand for medicinal chemistry and metabolic studies .

Biological Activity

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, commonly referred to as a derivative of sibutramine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H22ClN

- Molecular Weight : 251.80 g/mol

This structure features a chlorophenyl group attached to a butanamine backbone, which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The compound is believed to modulate neurotransmitter systems, particularly those involved in appetite regulation and energy metabolism.

Potential Mechanisms Include:

- Receptor Binding : The chlorophenyl moiety enhances binding affinity to certain receptors, potentially leading to altered neurotransmission.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing fat metabolism and appetite suppression.

Biological Activity Studies

Research has shown that this compound exhibits various biological activities, particularly in the context of weight management and metabolic disorders. Below is a summary of key findings from recent studies:

Case Study 1: Appetite Regulation

A study conducted on guinea pigs indicated that administration of this compound resulted in a notable decrease in food consumption over a four-week period. The study monitored weight changes and food intake, revealing an average weight loss of 10% in treated subjects compared to controls.

Case Study 2: Metabolic Impact

In another investigation focused on metabolic pathways, researchers assessed the compound's effects on lipid profiles in rats. The results showed a significant decrease in triglyceride levels and an increase in HDL cholesterol after four weeks of treatment, suggesting beneficial effects on cardiovascular health.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, and what reaction conditions are critical for achieving optimal yields?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 3,3-dimethylbutan-1-amine reacts with a carboxylic acid derivative (e.g., 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane (DCM). Catalytic DMAP (4-dimethylaminopyridine) and pyridine are added to enhance reactivity. Post-reaction purification via silica gel column chromatography yields the product (22% yield in one reported synthesis). Critical factors include:

- Anhydrous conditions to prevent hydrolysis of coupling agents.

- Stoichiometric ratios (e.g., 1:1.2:1.2 for acid:EDC:HOBt).

- Controlled reaction temperature (typically 0–25°C) to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H and 13C NMR : Key features include:

- Aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet).

- Methyl groups in the 3,3-dimethylbutyl chain (δ 0.9–1.1 ppm, singlet).

- Methylene protons adjacent to the amine (δ 2.5–3.0 ppm).

- Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks.

- Infrared (IR) spectroscopy : Identifies N-H stretches (≈3300 cm⁻¹) and C-Cl bonds (≈750 cm⁻¹).

Structural validation requires cross-referencing these datasets .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- HPLC-UV/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from impurities.

- Derivatization : Reacting the amine with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) introduces a chromophore, enhancing UV detection sensitivity. Derivatives are detectable at sub-ppm levels .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

Low yields (e.g., 15–22% in some syntheses) may result from:

- Incomplete activation of the carboxylic acid by EDC/HOBt.

- Competing side reactions (e.g., dimerization).

Solutions : - Optimize molar ratios of coupling agents (e.g., 1.5 equivalents of EDC/HOBt).

- Use alternative activators (e.g., DCC or PyBOP).

- Employ high-purity solvents (e.g., freshly distilled DCM) to minimize impurities .

Q. How do structural modifications (e.g., fluorophenyl or cyclobutyl analogs) influence the compound's pharmacological activity?

- Electron-withdrawing substituents (e.g., 4-fluorophenyl in EN300-42510) alter π-π stacking interactions with receptors.

- Steric effects (e.g., cyclobutyl groups in Sibutramine analogs) reduce binding affinity due to increased bulk.

Methodology : - Perform molecular docking to predict binding modes.

- Validate with radioligand assays (e.g., competitive binding studies) .

Q. How can contradictory crystallographic and NMR data during structural elucidation be resolved?

Q. What strategies improve the detection of trace amounts of this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.